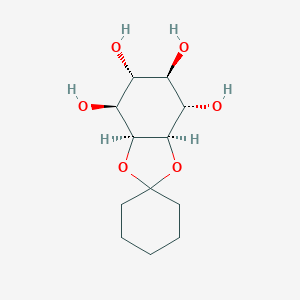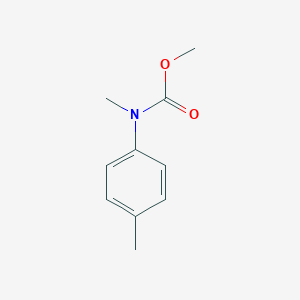
Methyl N-methyl-N-(4-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-methyl-N-(4-methylphenyl)carbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a white crystalline solid that is soluble in water and has a molecular weight of 201.2 g/mol. Carbaryl is used to control a variety of pests in agriculture, forestry, and public health.
Wirkmechanismus
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system. By inhibiting acetylcholinesterase, Methyl N-methyl-N-(4-methylphenyl)carbamate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately death of the insect.
Biochemische Und Physiologische Effekte
Carbaryl has been found to have a range of biochemical and physiological effects on insects. It has been shown to affect the nervous system, the respiratory system, and the digestive system. Carbaryl has also been found to have effects on the reproductive system of insects.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. It is a cost-effective and efficient way to control pests in agriculture, forestry, and public health. However, Methyl N-methyl-N-(4-methylphenyl)carbamate has some limitations for lab experiments. It is a toxic substance that requires careful handling and disposal. It can also have unintended effects on non-target organisms, such as beneficial insects and wildlife.
Zukünftige Richtungen
There are several future directions for research on Methyl N-methyl-N-(4-methylphenyl)carbamate. One area of research is to investigate the potential use of Methyl N-methyl-N-(4-methylphenyl)carbamate in combination with other insecticides to control resistant pests. Another area of research is to develop new formulations of Methyl N-methyl-N-(4-methylphenyl)carbamate that are less toxic to non-target organisms. Additionally, research can be conducted on the environmental fate of Methyl N-methyl-N-(4-methylphenyl)carbamate and its potential impact on ecosystems. Finally, research can be conducted on the potential use of Methyl N-methyl-N-(4-methylphenyl)carbamate in integrated pest management programs.
Conclusion:
In conclusion, Methyl N-methyl-N-(4-methylphenyl)carbamate is a widely used insecticide that has been extensively studied for its insecticidal properties. It is a cost-effective and efficient way to control pests in agriculture, forestry, and public health. Carbaryl works by inhibiting the activity of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately death of the insect. Carbaryl has a range of biochemical and physiological effects on insects and has some limitations for lab experiments. Future research can be conducted to investigate the potential use of Methyl N-methyl-N-(4-methylphenyl)carbamate in combination with other insecticides, develop new formulations that are less toxic to non-target organisms, and investigate the environmental fate of Methyl N-methyl-N-(4-methylphenyl)carbamate.
Synthesemethoden
Carbaryl can be synthesized by reacting methyl isocyanate with 1-naphthol in the presence of a catalyst. The reaction yields Methyl N-methyl-N-(4-methylphenyl)carbamate and carbon dioxide. The synthesis method is simple and cost-effective, making Methyl N-methyl-N-(4-methylphenyl)carbamate a widely used insecticide.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties. It is used to control a variety of pests, including aphids, mites, thrips, and whiteflies in agriculture. In forestry, Methyl N-methyl-N-(4-methylphenyl)carbamate is used to control bark beetles and other wood-boring insects. In public health, Methyl N-methyl-N-(4-methylphenyl)carbamate is used to control mosquitoes and other disease-carrying insects. Carbaryl has also been studied for its potential use in controlling pests in stored grains.
Eigenschaften
CAS-Nummer |
121825-89-6 |
|---|---|
Produktname |
Methyl N-methyl-N-(4-methylphenyl)carbamate |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
methyl N-methyl-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-8-4-6-9(7-5-8)11(2)10(12)13-3/h4-7H,1-3H3 |
InChI-Schlüssel |
YZRYMDAKNSTDTI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC |
Synonyme |
Carbamic acid, methyl(4-methylphenyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



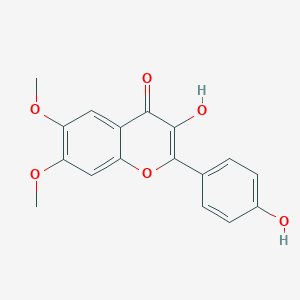
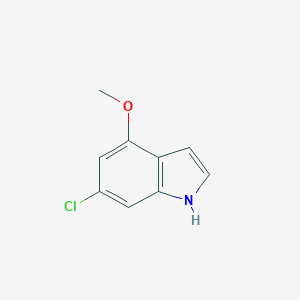
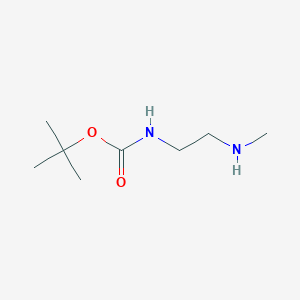
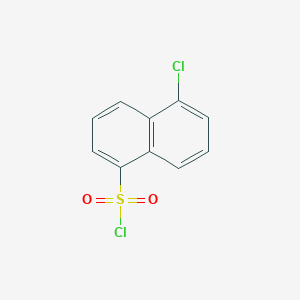
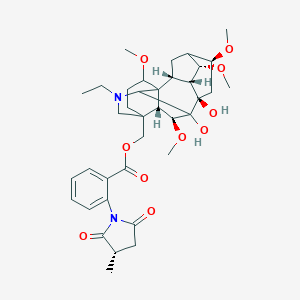
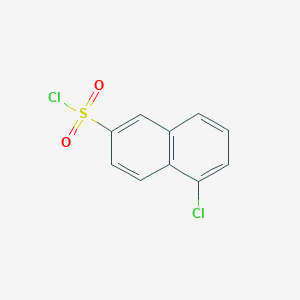
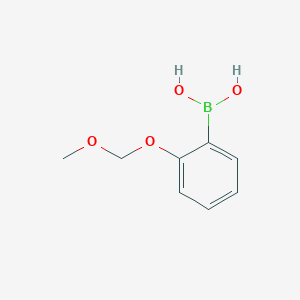
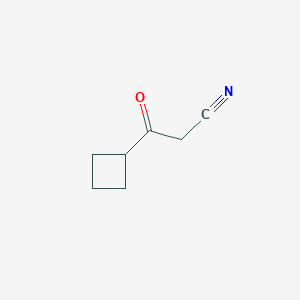
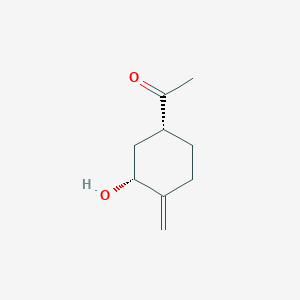
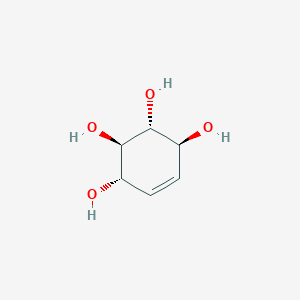
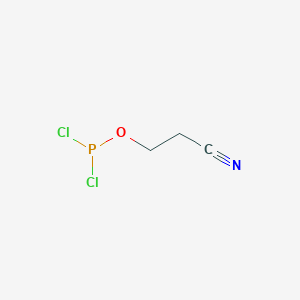
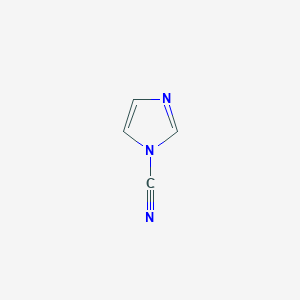
![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)
